molecular formula C6H13ClFNO2S B13497808 [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

Cat. No.: B13497808
M. Wt: 217.69 g/mol
InChI Key: JWUPNCQPYQMKPU-FYZOBXCZSA-N
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Description

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a fluoride ion, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

IUPAC Name

[(3R)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1

InChI Key

JWUPNCQPYQMKPU-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@H](CNC1)CS(=O)(=O)F.Cl

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)F.Cl

Origin of Product

United States

Preparation Methods

The key synthetic transformation is the introduction of the methanesulfonyl fluoride group onto the 3-position of the piperidine ring, preserving the (3R) stereochemistry.

Starting Material Preparation

The chiral intermediate (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate is a common precursor. It is prepared via established methods involving chiral resolution or asymmetric synthesis of 3-hydroxypiperidine derivatives, often protected as tert-butyl carbamates to facilitate selective functional group transformations.

Conversion to Hydrochloride Salt

The free base methanesulfonyl fluoride piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol, typically at low temperature (0–20°C), to ensure controlled salt formation and crystallization.

Alternative Synthetic Routes and Notes

  • Chlorination of the hydroxyl precursor to form (S)-tert-butyl 3-chloropiperidine-1-carboxylate can be achieved using reagents such as sulfuryl chloride, thionyl chloride, or phosphoryl chloride, which may serve as intermediates for further transformations.
  • Bases used in the reaction may be organic (e.g., triethylamine, DMAP) or inorganic (e.g., sodium bicarbonate) depending on specific reaction conditions and scale.
  • Solvent systems can vary widely, including hydrocarbons, ethers, esters, chlorinated solvents, and polar aprotic solvents, tailored to optimize yield and purity.
  • Purification often involves aqueous washes to remove inorganic salts and residual reagents, followed by solvent removal and recrystallization or trituration to isolate the hydrochloride salt in crystalline form.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate Chiral, protected intermediate
Sulfonylating agent Methanesulfonyl chloride 3.7 g per 5 g starting material
Base Triethylamine, 4-dimethylaminopyridine Triethylamine 7.5 g, DMAP 0.66 g
Solvent Dichloromethane 25 mL per 5 g starting material
Temperature 0–5°C initially, then 25–30°C Temperature control critical for selectivity
Reaction time 2 hours
Workup Water addition, organic/aqueous separation, aqueous extraction Sequential aqueous washes with citric acid, sodium bicarbonate, sodium chloride
Purification Distillation under reduced pressure, co-distillation with toluene Followed by stirring and filtration
Salt formation Treatment with HCl in methanol Yields hydrochloride salt
Yield Not explicitly stated; typically high (>80%) in patents Purity and stereochemistry preserved

Research Findings and Mechanistic Insights

  • The reaction proceeds via nucleophilic substitution of the hydroxyl group by the sulfonyl chloride reagent, facilitated by the base to neutralize HCl.
  • The stereochemistry at the 3-position is retained due to the mild reaction conditions and the absence of strong acidic or basic conditions that could cause epimerization.
  • The use of 4-dimethylaminopyridine accelerates the sulfonylation by acting as a nucleophilic catalyst.
  • The hydrochloride salt form enhances stability and facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of piperidine derivatives and methanesulfonic acid.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted piperidine derivatives, sulfonyl compounds, and fluoride-containing molecules.

Scientific Research Applications

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving protease activity.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition is particularly significant in the case of serine proteases, where the compound binds to the serine residue in the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride can be compared with other sulfonyl fluoride compounds, such as:

    Methanesulfonyl fluoride: A simpler compound with similar reactivity but lacking the piperidine ring.

    Trifluoromethanesulfonyl fluoride: A compound with a trifluoromethyl group, offering different reactivity and applications.

    N-(2-aminoethyl)methanesulfonamide: A compound with an aminoethyl group, used in different biological applications.

The uniqueness of this compound lies in its combination of a piperidine ring and a methanesulfonyl fluoride group, providing a versatile platform for various chemical and biological studies.

Biological Activity

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is a sulfonamide derivative characterized by its piperidine ring and methanesulfonyl fluoride group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its molecular formula is C6H13ClFNO2SC_6H_{13}ClFNO_2S with a molecular weight of approximately 217.68 g/mol .

The primary mechanism of action for this compound involves its interaction with various enzymes, particularly serine proteases. It acts as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can influence various biological pathways, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Enzyme Inhibition : It has been shown to inhibit serine proteases, which play crucial roles in numerous physiological processes, including digestion and immune response .
  • Potential Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly in the treatment of diseases where serine proteases are implicated .
  • Chemical Versatility : The presence of the fluorine atom enhances its reactivity compared to non-fluorinated analogs, allowing for diverse applications in synthetic chemistry and pharmaceutical research .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochlorideIsomer with different stereochemistryVarying reactivity and biological effects
[(3R)-piperidin-3-yl]methanesulfonyl chlorideLacks the fluoride ionDifferent chemical properties and applications
MethanesulfonamideSulfonamide group without fluorineLess reactive than methanesulfonyl fluoride

This table illustrates how structural variations can affect the biological activity and chemical properties of similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition Studies : Research demonstrated that this compound effectively inhibits specific serine proteases involved in cancer progression. In vitro studies showed significant reductions in enzyme activity, suggesting potential applications in cancer therapy .
  • Pharmacological Implications : A study focused on the pharmacokinetics of this compound revealed its ability to penetrate cellular membranes effectively, enhancing its potential as a therapeutic agent .
  • Chemical Synthesis Research : The synthesis methods have been optimized to enhance yield and purity, making it more accessible for research applications. This includes utilizing continuous flow reactors for industrial-scale production .

Q & A

Q. How can I verify the enantiomeric purity of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride during synthesis?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase optimized for polar interactions (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid). Compare retention times with a known (R)-enantiomer standard. Quantify impurities using peak area ratios, ensuring enantiomeric excess (ee) ≥98% for pharmacological studies .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Storage: Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the sulfonyl fluoride group .
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use a NIOSH-certified respirator (e.g., N95/P100) if handling powders to avoid inhalation .
  • Spills: Neutralize liquid spills with sodium bicarbonate, collect solids using HEPA-filtered vacuums, and dispose as hazardous waste .

Q. How do I assess its stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 210 nm (sulfonyl fluoride absorbance). Hydrolysis products (e.g., sulfonic acids) can be identified using LC-MS/MS .

Advanced Research Questions

Q. What strategies mitigate racemization during nucleophilic substitutions involving the piperidine ring?

Methodological Answer:

  • Use low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., dichloromethane) to slow racemization.
  • Employ bulky bases (e.g., DIPEA) to sterically hinder the chiral center.
  • Validate stereochemical integrity via ¹H-NMR (nuclear Overhauser effects) or circular dichroism (CD) spectroscopy .

Q. How can conflicting LC-MS data for impurity profiling be resolved?

Methodological Answer:

  • Column Selection: Compare C18 vs. HILIC columns to resolve co-eluting peaks.
  • Ionization Optimization: Use electrospray ionization (ESI) in positive/negative modes to detect acidic (e.g., sulfonic acid) and basic (piperidine) impurities.
  • Spectral Libraries: Cross-reference with USP reference standards (e.g., Imp. E/F) for structural confirmation .

Q. What mechanistic insights explain its irreversible inhibition of serine hydrolases?

Methodological Answer:

  • Perform kinetic assays (e.g., fluorogenic substrate hydrolysis) to determine kinactk_{\text{inact}} and KiK_i.
  • Use X-ray crystallography or covalent docking simulations to map the sulfonyl fluoride’s interaction with catalytic serine residues.
  • Validate specificity via competitive inhibition studies with phenylmethylsulfonyl fluoride (PMSF) .

Q. Why does thermal degradation yield hydrogen fluoride (HF), and how is this managed?

Methodological Answer:

  • Mechanism: The sulfonyl fluoride group decomposes at >150°C, releasing HF. Monitor via thermogravimetric analysis (TGA) coupled with FTIR for gas-phase detection.
  • Mitigation: Use HF scavengers (e.g., calcium carbonate) in reaction mixtures and conduct experiments in fume hoods with HF sensors .

Experimental Design & Data Analysis

Q. Designing a scalable synthesis route with >90% yield: What parameters are critical?

Methodological Answer:

  • Step 1: Optimize sulfonyl fluoride formation using methanesulfonyl chloride and KF in acetonitrile at 60°C.
  • Step 2: Introduce the piperidine moiety via SN2 reaction with (R)-3-hydroxypiperidine, using DMF as solvent and NaH as base.
  • Step 3: Purify via recrystallization (ethanol/water) and track yield/purity using qNMR and HPLC .

Q. How to address discrepancies in IC50 values across enzyme inhibition assays?

Methodological Answer:

  • Standardize assay conditions (pH, temperature, substrate concentration).
  • Validate enzyme activity with a reference inhibitor (e.g., PMSF).
  • Use orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding kinetics .

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